![molecular formula C11H8N4S B1480897 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098133-70-9](/img/structure/B1480897.png)
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” involves a thiophene ring and an imidazole ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Synthesis and Antioxidant Activity
- A study by El‐Mekabaty (2015) focused on the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, using a similar compound as a key intermediate. Some derivatives, including pyrazole and thiophene, showed antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).
Synthesis of Pyrazole Derivatives
- Research by Kheder et al. (2014) involved the synthesis of novel pyrazole derivatives pendant to benzothiazole and benzimidazole, utilizing a process that included the condensation of acetonitrile derivatives with thiophene-2-carbaldehyde (Kheder et al., 2014).
Antioxidant and Antimicrobial Activities
- Bassyouni et al. (2012) synthesized a series of derivatives and evaluated them for their antioxidant and antimicrobial activities. This study also explored quantitative structure–activity relationships and molecular docking of these compounds (Bassyouni et al., 2012).
Synthesis of Heterocyclic Compounds
- Rahmati et al. (2013) developed an approach for synthesizing a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of these compounds in chemical synthesis (Rahmati et al., 2013).
Generation of Structurally Diverse Libraries
- Roman (2013) used a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in various alkylation and ring closure reactions, demonstrating the compound's utility in generating diverse chemical libraries (Roman, 2013).
Facile and Convenient Synthesis
- Mabkhot et al. (2010) described the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), and other derivatives, incorporating a thieno-[2,3-b]thiophene moiety, showing the compound's role in facilitating the synthesis of complex heterocycles (Mabkhot et al., 2010).
Future Directions
The future directions for research on “2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” could involve further exploration of its synthesis, characterization, and investigation of its potential pharmacological activity . As it is not intended for human or veterinary use, it could be used for research purposes only.
Mechanism of Action
Target of Action
Many compounds that contain a thiazole ring, which is similar to the thiophen-3-yl group in the compound , have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their exact structure and the conditions in which they are used.
properties
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCHDGJZMDTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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